molecular formula C20H15NO4 B375144 ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate CAS No. 111616-91-2

ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate

Cat. No.: B375144
CAS No.: 111616-91-2
M. Wt: 333.3g/mol
InChI Key: MCSUUWAXVCCGQU-UHFFFAOYSA-N
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Chemical Reactions Analysis

ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid with various physiological roles.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c1-3-25-20(24)15-14-10-11(2)8-9-21(14)17-16(15)18(22)12-6-4-5-7-13(12)19(17)23/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSUUWAXVCCGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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